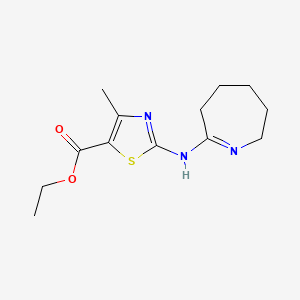![molecular formula C13H11ClN2O3S B5029700 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide](/img/structure/B5029700.png)
3-{[(3-chlorophenyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3-chlorophenyl)amino]sulfonyl}benzamide, also known as CPASB, is a compound that has been extensively studied for its potential therapeutic applications. CPASB is a sulfonamide derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development.
Biochemical and Physiological Effects
3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory disorders. 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide is its wide range of biological activities, which makes it a potential treatment for multiple diseases. 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide is also relatively easy to synthesize, which makes it accessible for research purposes. One limitation of 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide is its potential toxicity, which requires careful dosing and monitoring in animal models. Additionally, 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide. One direction is to further investigate its anti-inflammatory and analgesic properties, particularly in the context of arthritis and other inflammatory disorders. Another direction is to investigate its anti-cancer properties, particularly in the context of specific types of cancer. Additionally, further research is needed to determine the safety and efficacy of 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide in humans, which could lead to its development as a potential therapeutic agent.
Méthodes De Synthèse
3-{[(3-chlorophenyl)amino]sulfonyl}benzamide can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with benzenesulfonyl chloride in the presence of a base. The resulting product is then subjected to further reactions to yield 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide. Other methods include the reaction of 3-chloroaniline with benzoyl chloride followed by sulfonation, or the reaction of 3-chlorobenzenesulfonamide with benzoyl chloride.
Applications De Recherche Scientifique
3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and other inflammatory disorders. 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has also been shown to have anti-cancer properties, making it a potential treatment for various types of cancer.
Propriétés
IUPAC Name |
3-[(3-chlorophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-4-2-5-11(8-10)16-20(18,19)12-6-1-3-9(7-12)13(15)17/h1-8,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCBEBKRSLUHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,5S*,9aS*)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)vinyl]-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5029626.png)


![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B5029637.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5029643.png)
![1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5029647.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5029657.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B5029662.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5029668.png)

![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029704.png)
![4-chloro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5029715.png)
![4-tert-butyl-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5029718.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]isonicotinamide](/img/structure/B5029723.png)